molecular formula C28H38N6O12Rh2 B13792563 acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)

acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)

Cat. No.: B13792563
M. Wt: 856.4 g/mol
InChI Key: DYRPMVYSFURGAF-UHFFFAOYSA-J
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Description

The compound “acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)” is a complex chemical entity that combines the properties of acetonitrile, a nitrile group, with a pyrrolidinone derivative and a rhodium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) typically involves the coordination of rhodium ions with the organic ligands. One common method involves the reaction of acetonitrile with methyl 5-oxopyrrolidin-1-ide-2-carboxylate in the presence of a rhodium salt. The reaction conditions often include:

    Solvent: Acetonitrile or other polar solvents.

    Temperature: Typically conducted at room temperature or slightly elevated temperatures.

    Catalyst: Rhodium salts such as rhodium chloride or rhodium acetate.

    Reaction Time: Several hours to ensure complete coordination.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The nitrile group in acetonitrile can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Polar solvents like acetonitrile, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its ability to coordinate with multiple ligands makes it a versatile catalyst.

Biology

In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique coordination properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the organic ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-5-oxopyrrolidin-1-yl)acetonitrile: Similar structure but lacks the rhodium ion.

    Pyrrolidine-2,5-dione: A related compound with a different functional group arrangement.

    Indole derivatives: Share some structural similarities but differ in their aromaticity and reactivity.

Uniqueness

The uniqueness of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) lies in its combination of a nitrile group, a pyrrolidinone derivative, and a rhodium ion. This combination imparts unique catalytic properties and reactivity, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C28H38N6O12Rh2

Molecular Weight

856.4 g/mol

IUPAC Name

acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)

InChI

InChI=1S/4C6H9NO3.2C2H3N.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;2*1-2-3;;/h4*4H,2-3H2,1H3,(H,7,8);2*1H3;;/q;;;;;;2*+2/p-4

InChI Key

DYRPMVYSFURGAF-UHFFFAOYSA-J

Canonical SMILES

CC#N.CC#N.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2]

Origin of Product

United States

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